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Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of C.I.
Reactive Violet 14 (CAS No. 12270-88-1), an azo-class reactive dye. The document details
the application of key spectroscopic techniques—Ultraviolet-Visible (UV-Vis) Spectroscopy,
Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR)
Spectroscopy, and Mass Spectrometry (MS)—for the structural characterization and analysis of
this dye. While specific, publicly available experimental spectra for Reactive Violet 14 are
limited, this guide presents a detailed framework based on the known characteristics of similar
azo reactive dyes. It includes structured data tables with expected spectral values, detailed
experimental protocols, and visualizations of analytical workflows and underlying principles to
aid researchers in the comprehensive analysis of this and related compounds.

Introduction

Reactive Violet 14 is a synthetic dye belonging to the azo class, characterized by the
presence of one or more azo (-N=N-) groups.[1] These dyes are widely used in the textile
industry due to their ability to form covalent bonds with fibers, resulting in excellent wash
fastness. The complex aromatic structure of Reactive Violet 14 necessitates a multi-faceted
analytical approach for its complete characterization. Spectroscopic methods are indispensable
tools for elucidating the molecular structure, confirming identity, and assessing the purity of
such dyes. This guide outlines the principles and methodologies for the spectroscopic analysis
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of Reactive Violet 14, providing researchers with a robust framework for their analytical

endeavors.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for analyzing colored compounds like
Reactive Violet 14. It provides information about the electronic transitions within the molecule,
which are responsible for its color. The absorption maxima (Amax) are characteristic of the
dye's chromophoric system.

Expected UV-Vis Spectroscopic Data

The UV-Vis spectrum of an azo dye like Reactive Violet 14 is expected to show strong
absorption in the visible region, corresponding to its violet color, and additional absorptions in
the UV region due to its aromatic nature. The position of the Amax can be influenced by the
solvent polarity.

Molar Absorptivity (g) (L

Solvent Expected Amax (nm)

mol~t cm~1)
Water ~540-560 > 25,000
Ethanol ~545-565 > 25,000
DMSO ~550-570 > 25,000

Experimental Protocol: UV-Vis Spectroscopy

¢ Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used, covering a
wavelength range of at least 200-800 nm.

e Sample Preparation:

o Prepare a stock solution of Reactive Violet 14 in a suitable solvent (e.g., deionized water
or ethanol) at a concentration of approximately 1 mg/mL.

o From the stock solution, prepare a series of dilutions to determine a concentration that
gives an absorbance reading between 0.5 and 1.5 at the Amax. A typical concentration for
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analysis is in the range of 5-10 pg/mL.

e Measurement:
o Use quartz cuvettes with a 1 cm path length.
o Fill the reference cuvette with the same solvent used to prepare the sample solution.

o Record the baseline by scanning with the solvent in both the sample and reference

cuvettes.

o Replace the solvent in the sample cuvette with the dye solution and record the absorption
spectrum over the desired wavelength range (e.g., 200-800 nm).

o Data Analysis:
o Identify the wavelength of maximum absorbance (Amax).

o If the molar absorptivity is to be determined, use the Beer-Lambert law (A = &cl), where A
is the absorbance, ¢ is the molar absorptivity, ¢ is the molar concentration, and | is the path

length.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The infrared spectrum provides a molecular "fingerprint" based on the vibrational
frequencies of the chemical bonds. For Reactive Violet 14, FTIR can confirm the presence of
key structural features such as azo groups, aromatic rings, and sulfonate groups.

Expected FTIR Spectroscopic Data
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Wavenumber (cm~?) Vibrational Mode Functional Group
3400-3500 (broad) O-H stretch Hydroxyl groups
3200-3400 N-H stretch Amine/amide groups
3000-3100 C-H stretch Aromatic rings
1600-1650 C=C stretch Aromatic rings
1450-1550 N=N stretch Azo group

1150-1250 & 1030-1080 S=0 stretch Sulfonate groups (SO3™)

Aromatic ring substitution
650-900 C-H bend (out-of-plane)
patterns

Experimental Protocol: Attenuated Total Reflectance
(ATR)-FTIR Spectroscopy

e Instrumentation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond
crystal) is commonly used for solid samples.

o Sample Preparation: A small amount of the dry, powdered Reactive Violet 14 dye is placed
directly onto the ATR crystal.

¢ Measurement:

o Record a background spectrum of the clean, empty ATR crystal. This will be automatically
subtracted from the sample spectrum.

o Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with
the crystal.

o Collect the sample spectrum, typically over the mid-IR range of 4000-400 cm~1. A
resolution of 4 cm~* and an accumulation of 16-32 scans are generally sufficient.

o Data Analysis:

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b1172054?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1172054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups using correlation tables and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a
molecule. *H NMR gives insights into the types and connectivity of protons, while 3C NMR
reveals the different carbon environments. Due to the complexity and potential for aggregation
of large dye molecules, obtaining high-resolution NMR spectra can be challenging.

Expected NMR Spectroscopic Data (in D20 or DMSO-de)
1H NMR:

e Aromatic protons: 6.5-8.5 ppm

e Protons adjacent to amine or hydroxyl groups: Chemical shifts will vary depending on the
specific structure and solvent.

13C NMR:
e Aromatic carbons: 110-160 ppm
o Carbons bonded to nitrogen (azo group): 140-160 ppm

e Carbons bonded to sulfonate groups: 130-150 ppm

Experimental Protocol: NMR Spectroscopy

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended
for better resolution.

e Sample Preparation:

o Dissolve 5-10 mg of Reactive Violet 14 in approximately 0.5-0.7 mL of a suitable
deuterated solvent (e.g., D20 or DMSO-ds).

o The sample must be fully dissolved to obtain a high-quality spectrum. Sonication may be
required.
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o Transfer the solution to a 5 mm NMR tube.

¢ Measurement:

o Acquire *H and 3C NMR spectra. Standard pulse sequences are typically used.

o For 3C NMR, a larger number of scans will be necessary due to the low natural

abundance of the 13C isotope.

e Data Analysis:

o Integrate the *H NMR signals to determine the relative number of protons.

o Analyze the chemical shifts and coupling patterns to deduce the structure.

o Assign the signals in the 3C NMR spectrum to the different carbon atoms in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a
molecule. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass
measurement, allowing for the determination of the molecular formula. Fragmentation patterns

observed in tandem mass spectrometry (MS/MS) can offer valuable structural information.

Expected Mass SpectrometricData

Technique Expected m/z Values

Interpretation

ESI-MS (Negative lon Mode) [M-Na]~, [M-2Na]?-, etc.

Molecular ion peaks
(depending on the number of

sulfonate groups)

Highly accurate mass of the

Determination of the elemental

HRMS )
molecular ion formula
Fragments corresponding to
the loss of SOs3, cleavage of
MS/MS the azo bond, and Structural elucidation

fragmentation of the aromatic

rings.
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Experimental Protocol: Electrospray lonization (ESI)-
Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an ESI source is suitable for analyzing
polar, non-volatile molecules like reactive dyes. This can be coupled with a liquid
chromatography system (LC-MS) for separation prior to analysis.

Sample Preparation:

o Prepare a dilute solution of Reactive Violet 14 (e.g., 1-10 pg/mL) in a solvent compatible
with ESI, such as a mixture of water and acetonitrile or methanol.

o A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide)
may be added to promote ionization.

Measurement:
o Infuse the sample solution directly into the ESI source or inject it into an LC-MS system.

o Acquire the mass spectrum in either positive or negative ion mode. For sulfonated dyes,
negative ion mode is often more informative.

o For structural analysis, perform MS/MS experiments by selecting the molecular ion and
subjecting it to collision-induced dissociation (CID).

Data Analysis:
o Determine the mass-to-charge ratio (m/z) of the molecular ion.
o For HRMS data, use software to calculate the elemental composition.

o Analyze the fragmentation pattern to deduce structural features of the molecule.

Visualizations
Experimental Workflow
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Caption: Workflow for the spectroscopic analysis of Reactive Violet 14.

Principle of Spectroscopic Analysis
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Caption: Interaction of electromagnetic radiation with a dye molecule.
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Conclusion

The comprehensive spectroscopic analysis of Reactive Violet 14 requires a combination of
techniques to fully elucidate its structure and properties. UV-Vis spectroscopy confirms its
chromophoric system, while FTIR spectroscopy identifies its key functional groups. NMR
spectroscopy provides detailed structural information about the carbon-hydrogen framework,
and mass spectrometry determines its molecular weight and elemental composition. The
experimental protocols and expected data presented in this guide provide a solid foundation for
researchers to conduct a thorough analysis of Reactive Violet 14 and other similar azo
reactive dyes. The integration of data from these complementary techniques is crucial for the
unambiguous characterization of such complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b1172054?utm_src=pdf-body
https://www.benchchem.com/product/b1172054?utm_src=pdf-body
https://www.benchchem.com/product/b1172054?utm_src=pdf-custom-synthesis
http://www.worlddyevariety.com/reactive-dyes/reactive-violet-14.html
https://www.benchchem.com/product/b1172054#spectroscopic-analysis-of-reactive-violet-14
https://www.benchchem.com/product/b1172054#spectroscopic-analysis-of-reactive-violet-14
https://www.benchchem.com/product/b1172054#spectroscopic-analysis-of-reactive-violet-14
https://www.benchchem.com/product/b1172054#spectroscopic-analysis-of-reactive-violet-14
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1172054?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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